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Compound of Interest

Compound Name: (-)-Chelidonine

Cat. No.: B161839 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides an in-depth overview of the core biosynthetic pathway leading

to the formation of (-)-chelidonine, a prominent benzophenanthridine alkaloid found in

members of the Papaveraceae family, most notably Chelidonium majus (greater celandine). It

details the key enzymatic steps, intermediates, and regulatory aspects. This guide includes

summaries of available quantitative data, detailed experimental protocols for pathway analysis,

and visualizations of the biochemical and experimental workflows.

The Core Biosynthetic Pathway
(-)-Chelidonine belongs to the vast class of benzylisoquinoline alkaloids (BIAs), which

originate from the amino acid L-tyrosine. The pathway involves a series of complex enzymatic

reactions, including hydroxylations, methylations, and the formation of characteristic ring

structures. The central intermediate for most BIAs, (S)-reticuline, serves as the critical branch-

point precursor for the chelidonine branch.

The biosynthesis from (S)-reticuline to (-)-chelidonine proceeds through several key

protoberberine and protopine intermediates. The major steps are outlined below:

Formation of (S)-Scoulerine: The pathway begins with the stereoselective conversion of (S)-

reticuline to (S)-scoulerine. This reaction is catalyzed by the Berberine Bridge Enzyme

(BBE), which forms the berberine bridge by oxidative cyclization of the N-methyl group of

reticuline.[1]
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Formation of (S)-Cheilanthifoline: (S)-scoulerine undergoes the formation of a

methylenedioxy bridge on its D-ring. This reaction is catalyzed by Cheilanthifoline Synthase

(CFS), a cytochrome P450-dependent monooxygenase, to yield (S)-cheilanthifoline.[2][3]

Formation of (S)-Stylopine: A second methylenedioxy bridge is formed, this time on the A-

ring of (S)-cheilanthifoline. The enzyme responsible is (S)-Stylopine Synthase (STS), another

cytochrome P450 enzyme (CYP719 family), which produces (S)-stylopine.[2][4]

N-methylation to (S)-cis-N-Methylstylopine: (S)-stylopine is N-methylated to form the

quaternary ammonium ion (S)-cis-N-methylstylopine. This step is catalyzed by (S)-

Tetrahydroprotoberberine-N-methyltransferase (TNMT).[1]

Hydroxylation and Ring Cleavage to Protopine: The intermediate (S)-cis-N-methylstylopine

undergoes hydroxylation and subsequent cleavage of the C-N bond to yield protopine. This

conversion is catalyzed by (S)-cis-N-methylstylopine hydroxylase (MSH), which is also a

cytochrome P450 enzyme.[1] Protopine is a crucial intermediate that serves as a precursor

to various benzophenanthridine alkaloids.[1][5]

Conversion to (-)-Chelidonine: The final steps involve the conversion of protopine into the

hexahydrobenzophenanthridine skeleton of (-)-chelidonine. While protopine is a confirmed

precursor, the specific enzymes catalyzing the final hydroxylation and cyclization to form (-)-
chelidonine are not fully characterized but are proposed to involve a

dihydrobenzophenanthridine oxidase (DBOX)-like activity.

Visualizing the Biosynthetic Pathway
The following diagram illustrates the sequential conversion of intermediates from the central

precursor (S)-Reticuline to the final product, (-)-Chelidonine.
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Caption: The (-)-Chelidonine biosynthetic pathway starting from (S)-Reticuline.
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Quantitative kinetic data for the enzymes in the (-)-chelidonine pathway are limited in the

literature. Most studies have focused on gene cloning and functional characterization through

heterologous expression. The table below summarizes the available data.

Enzyme
Abbreviat
ion

Substrate Product
Kinetic
Paramete
r

Value
Source
Organism

Berberine

Bridge

Enzyme

BBE
(S)-

Reticuline

(S)-

Scoulerine
Km, Vmax

Not

Reported

Chelidoniu

m majus

Cheilanthif

oline

Synthase

CFS
(S)-

Scoulerine

(S)-

Cheilanthif

oline

Km, Vmax
Not

Reported

Chelidoniu

m majus

(S)-

Stylopine

Synthase

STS

(S)-

Cheilanthif

oline

(S)-

Stylopine
kcat

13.8

min⁻¹[6]

Argemone

mexicana

(S)-

Tetrahydro

protoberbe

rine-N-

methyltran

sferase

TNMT
(S)-

Stylopine

(S)-cis-N-

Methylstylo

pine

Km, Vmax
Not

Reported

Coptis

japonica

(S)-cis-N-

methylstylo

pine

hydroxylas

e

MSH

(S)-cis-N-

Methylstylo

pine

Protopine Km, Vmax
Not

Reported

Eschscholz

ia

californica

Note: Data for some enzymes are derived from homologous pathways in other Papaveraceae

species due to a lack of specific data from C. majus.
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Investigating the (-)-chelidonine pathway involves techniques spanning molecular biology,

biochemistry, and analytical chemistry. Below are representative protocols for key experimental

procedures.

Protocol 1: Heterologous Expression of P450 Enzymes
(CFS, STS, MSH) in Saccharomyces cerevisiae
This protocol is essential for characterizing the function and substrate specificity of cytochrome

P450 enzymes when they are difficult to purify directly from the plant.[2][3]

Gene Amplification: Amplify the full-length cDNA of the target gene (e.g., CmSTS) from C.

majus root cDNA library using high-fidelity DNA polymerase and specific primers.

Vector Ligation: Clone the amplified PCR product into a yeast expression vector (e.g.,

pYES2/D-TOPO or pESC-URA) that allows for galactose-inducible expression.

Yeast Transformation: Transform the resulting plasmid into a suitable S. cerevisiae strain

(e.g., WAT11), which co-expresses an essential cytochrome P450 reductase from a plant

like Arabidopsis thaliana.

Culture Growth and Induction:

Grow a pre-culture of transformed yeast in selective synthetic defined (SD) medium

lacking uracil overnight at 30°C.

Inoculate a larger volume of SD medium with the pre-culture and grow to an OD₆₀₀ of 0.6-

0.8.

Induce protein expression by pelleting the cells, resuspending them in induction medium

containing galactose instead of glucose, and incubating for 16-24 hours at 30°C.

Microsomal Fraction Preparation:

Harvest the induced yeast cells by centrifugation.

Wash the cells with a TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).
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Resuspend the cell pellet in extraction buffer containing protease inhibitors and osmotic

support (e.g., sorbitol).

Lyse the cells mechanically using glass beads and vigorous vortexing.

Perform differential centrifugation: first, a low-speed spin (10,000 x g) to remove cell

debris, followed by a high-speed ultracentrifugation (100,000 x g) of the supernatant to

pellet the microsomal fraction.

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

Protocol 2: In Vitro Enzyme Activity Assay
This protocol uses the prepared microsomal fraction to determine the activity and substrate

specificity of the expressed enzyme.[2]

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction

mixture on ice:

100 mM Phosphate buffer (pH 7.5)

Microsomal protein (10-50 µg)

Substrate (e.g., 50 µM (S)-cheilanthifoline for STS assay)

NADPH regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL

glucose-6-phosphate dehydrogenase).

Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating

system. Incubate at 30°C for 1-2 hours with gentle shaking.

Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate or by

adding a strong base (e.g., 2 M NaOH) to adjust the pH > 9.

Product Extraction: Extract the alkaloids from the aqueous phase by vortexing with ethyl

acetate (3x volumes). Pool the organic phases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://academic.oup.com/pcp/article/58/8/1421/3870351
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation for Analysis: Evaporate the organic solvent to dryness under a stream of

nitrogen. Reconstitute the residue in a small volume of methanol.

LC-MS/MS Analysis: Analyze the sample using a reverse-phase C18 column coupled to a

mass spectrometer. Monitor for the mass-to-charge ratio (m/z) of the expected product (e.g.,

(S)-stylopine) and compare its retention time and fragmentation pattern with an authentic

standard.

Protocol 3: Alkaloid Extraction and Quantification from
Plant Tissue
This protocol describes a general method for extracting and quantifying chelidonine and its

precursors from C. majus tissues (e.g., roots, leaves).

Sample Preparation: Harvest fresh plant material and either use immediately or freeze-dry

(lyophilize). Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen.

Extraction:

Weigh approximately 100 mg of powdered tissue into a tube.

Add 1.5 mL of extraction solvent (e.g., 80% methanol containing 0.1% formic acid).

Sonicate the mixture for 30 minutes in a water bath.

Centrifuge at 14,000 x g for 15 minutes to pellet the debris.

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may

be necessary to remove interfering compounds.

Analysis by LC-MS/MS:

Dilute the supernatant with an appropriate solvent (e.g., methanol/water).

Inject the sample onto an LC-MS/MS system.

Use a gradient elution program with mobile phases typically consisting of water and

acetonitrile, both containing a modifier like formic acid.
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Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high

selectivity and sensitivity. Define specific precursor-product ion transitions for each target

alkaloid.

Quantification: Create a calibration curve using certified standards of each alkaloid (e.g.,

chelidonine, protopine, stylopine) at known concentrations. Calculate the concentration in the

plant tissue based on the standard curve.

Visualizing the Experimental Workflow
The diagram below outlines a typical workflow for identifying and characterizing a gene from

the chelidonine pathway.
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Caption: Workflow for gene identification and functional characterization.

Regulation of the Pathway
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The biosynthesis of (-)-chelidonine is tightly regulated, both spatially and in response to

external stimuli.

Tissue-Specific Accumulation: In Chelidonium majus, the alkaloid profile differs significantly

between organs. The roots are the primary site of chelidonine accumulation, containing up to

45% of the total alkaloid content. In contrast, leaves tend to accumulate protoberberine

alkaloids like coptisine.[2] This suggests that while the genes for the entire pathway may be

expressed in multiple tissues, the metabolic flux is directed differently depending on the

organ.

Transcriptional Regulation: The expression of pathway genes is a key control point. Studies

on the STS gene in C. majus have shown that its expression is significantly higher in the

roots compared to the leaves and stems.[7]

Elicitor Response: Like many plant secondary metabolite pathways, chelidonine biosynthesis

is part of the plant's defense response. Application of elicitors, such as the plant hormone

methyl-jasmonate, has been shown to significantly induce the expression of biosynthetic

genes like STS, leading to increased alkaloid production.[7] This highlights the pathway's

integration into the plant's defense signaling network.

Visualizing Regulatory Influences
This diagram illustrates the logical relationship between an external stimulus and the resulting

increase in pathway activity.
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Caption: Regulatory cascade showing elicitor-induced pathway activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b161839?utm_src=pdf-body
https://academic.oup.com/pcp/article/58/8/1421/3870351
https://ijrfpbgr.areeo.ac.ir/article_131767.html?lang=en
https://ijrfpbgr.areeo.ac.ir/article_131767.html?lang=en
https://www.benchchem.com/product/b161839?utm_src=pdf-body-img
https://www.benchchem.com/product/b161839?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging
Phytochemicals, Alkaloid Biosynthesis, and Biological Activities - PMC
[pmc.ncbi.nlm.nih.gov]

2. academic.oup.com [academic.oup.com]

3. Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from
Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

4. (S)-stylopine synthase - Wikipedia [en.wikipedia.org]

5. Biosynthesis. Part XXII. The origin of chelidonine and of other alkaloids derived from the
tetrahydroprotoberberine skeleton - Journal of the Chemical Society, Perkin Transactions 1
(RSC Publishing) [pubs.rsc.org]

6. uniprot.org [uniprot.org]

7. Cloning, identification and expression analysis of stylopine synthase )STS) gene in
Chelidonium majus L. [ijrfpbgr.areeo.ac.ir]

To cite this document: BenchChem. [A Technical Guide to the (-)-Chelidonine Biosynthetic
Pathway in Papaveraceae]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161839#chelidonine-biosynthetic-pathway-in-
papaveraceae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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